4-Nitrothiophenol

説明

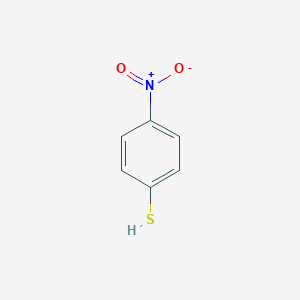

Structure

3D Structure

特性

IUPAC Name |

4-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBVSRMHOPMXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075145 | |

| Record name | 4-Nitrothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1849-36-1 | |

| Record name | 4-Nitrobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrothiophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL9H28763R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrothiophenol physical properties and constants

An In-depth Technical Guide to the Physical Properties and Constants of 4-Nitrothiophenol

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical and chemical constants of this compound (p-Nitrothiophenol), a key reagent and intermediate in various chemical syntheses.

Chemical Identity and Structure

This compound, with the IUPAC name 4-nitrobenzenethiol, is an organosulfur compound.[1] It consists of a benzene ring substituted with a nitro group (-NO2) and a thiol group (-SH) at the para position. This substitution pattern significantly influences its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Physical and Chemical Constants

The following tables summarize the key physical and chemical properties of this compound. These values have been compiled from various sources and represent both experimental and predicted data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow solid / crystalline powder | [1][2][3] |

| Molecular Formula | C6H5NO2S | [1][4][5] |

| Molar Mass | 155.17 g/mol | [1][2][6] |

| Density | 1.362 g/cm³ (experimental)1.357 g/cm³ (estimated) | [1][2][6] |

| Melting Point | 72-80 °C | [1][2][6][7][8][9] |

| Boiling Point | 281.9 ± 23.0 °C (Predicted) | [2][6][7] |

| Flash Point | 124.3 °C | [2][6] |

| Dipole Moment | 3.58 D | [9] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Solubility in Water | Partly soluble | [2][4][5][7] |

| Solubility in Organic Solvents | Soluble in alcoholsPartly soluble in chloroform | [1][2][4][5][7] |

| pKa (Strongest Acidic) | 4.68 - 5.3 | [3][6][10] |

| logP (Predicted) | 2.01 - 2.7 | [10] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data Availability | Source(s) |

| ¹H NMR | Spectrum available | [11][12] |

| ¹³C NMR | Spectrum available | [11] |

| Infrared (IR) Spectroscopy | Spectrum available | [11][12][13] |

| Mass Spectrometry (MS) | Spectrum available | [11][12] |

| Raman Spectroscopy | Spectrum available | [11][12] |

Experimental Protocols

The following sections outline generalized experimental methodologies for determining some of the key physical constants of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)[1]

-

Thermometer[1]

-

Mortar and pestle

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[1][4]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

-

The assembly is placed in a heating bath (oil or a metal block).[2]

-

The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[2]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[4]

-

The melting range is reported as T1-T2.[4] For accurate results, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.[2]

Solubility Determination

A qualitative assessment of solubility in various solvents provides insights into the polarity and functional groups present in a molecule.[14]

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated cylinder or pipette

Procedure:

-

Approximately 0.1 g of this compound is placed in a small test tube.[14]

-

3 mL of the solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) is added in portions, with shaking after each addition.[14]

-

The compound is classified as soluble if it dissolves completely. If it does not dissolve in water, its solubility in acidic and basic solutions is tested to identify potential acidic or basic functional groups.[15] For instance, the acidity of the thiol group in this compound would lead to increased solubility in a basic solution like 5% NaOH.[15]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[3]

Apparatus:

-

pH meter with a combination pH electrode[10]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or reaction vessel

Procedure:

-

The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[7][10]

-

A solution of this compound is prepared in a suitable solvent (e.g., a water-cosolvent mixture for sparingly soluble compounds) at a known concentration (e.g., 1 mM).[10][16]

-

The solution is placed in a reaction vessel with a magnetic stir bar, and the pH electrode is immersed in the solution.[10]

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.[7][10]

-

The pH is recorded after each addition of the titrant, allowing the reading to stabilize.[7]

-

The titration is continued until the pH has passed well beyond the equivalence point.[10]

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.[8] Store in a cool, dry place away from oxidizing agents.[17]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. byjus.com [byjus.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pennwest.edu [pennwest.edu]

- 9. pharmaguru.co [pharmaguru.co]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the Synthesis of 4-Nitrothiophenol from 4-Nitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-nitrothiophenol from 4-nitrochlorobenzene, a key reaction for producing this versatile intermediate used in pharmaceuticals, agrochemicals, and dyestuffs.[1] This guide details the core chemical transformation, presents quantitative data from established literature, and provides a detailed experimental protocol.

Core Reaction and Mechanism

The synthesis of this compound from 4-nitrochlorobenzene is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the 4-nitrochlorobenzene ring is displaced by a sulfur-containing nucleophile. The most common method involves the use of sodium disulfide (Na₂S₂), which is often prepared in situ from sodium sulfide (Na₂S) and elemental sulfur. This reaction yields bis(4-nitrophenyl) disulfide as an intermediate.

The second step is the reductive cleavage of the disulfide bond in bis(4-nitrophenyl) disulfide to afford the desired this compound. This reduction can be accomplished using various reducing agents, with sodium sulfide or sodium hydrosulfide being commonly employed. The overall reaction pathway is a reliable method for the preparation of this compound.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from a well-established method for the synthesis of this compound, adapted from a reliable Organic Syntheses procedure for a similar compound and other literature sources.[3]

| Parameter | Value | Source |

| Starting Material | 4-Nitrochlorobenzene | |

| Reagents (Step 1) | Sodium sulfide nonahydrate, Sulfur | [3] |

| Solvent (Step 1) | 95% Ethanol | [3] |

| Reaction Temp (Step 1) | Reflux | [3] |

| Reaction Time (Step 1) | 2 hours | [3] |

| Intermediate | Bis(4-nitrophenyl) disulfide | |

| Yield (Intermediate) | ~60-65% | |

| Reagent (Step 2) | Sodium sulfide | |

| Solvent (Step 2) | Water | |

| Reaction Temp (Step 2) | 80-90 °C | |

| Final Product | This compound | |

| Overall Yield | Not explicitly stated, dependent on both steps |

Signaling Pathways and Logical Relationships

The synthesis of this compound from 4-nitrochlorobenzene follows a clear, two-step reaction pathway. This can be visualized as a signaling pathway where the product of the first reaction becomes the substrate for the second.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 4-nitrochlorobenzene, adapted from a verified Organic Syntheses procedure for the analogous ortho-isomer.[3]

Step 1: Synthesis of Bis(4-nitrophenyl) disulfide

-

Preparation of Sodium Disulfide Solution: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.5 moles) in 1.5 L of 95% ethanol by heating on a steam bath. To the dissolved sodium sulfide, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur has completely dissolved, forming a deep brownish-red solution of sodium disulfide.

-

Reaction with 4-Nitrochlorobenzene: In a separate larger flask, dissolve 4-nitrochlorobenzene (2 moles) in 500 mL of 95% ethanol.

-

Reaction Execution: Slowly add the prepared sodium disulfide solution to the solution of 4-nitrochlorobenzene through the top of the reflux condenser. The reaction can be vigorous, so the initial addition should be slow.

-

Reflux: Once the initial exothermic reaction subsides, heat the mixture gently at first, then at full heat on a steam bath for two hours.

-

Isolation of Intermediate: After cooling, filter the reaction mixture by suction. The solid collected is a mixture of bis(4-nitrophenyl) disulfide and sodium chloride.

-

Purification of Intermediate: Transfer the solid mixture to a beaker and stir thoroughly with 500 mL of water to dissolve the sodium chloride. Filter the mixture again by suction. Wash the crystalline residue on the filter with 100 mL of ethanol to remove any unreacted 4-nitrochlorobenzene. The resulting solid is bis(4-nitrophenyl) disulfide.

Step 2: Reduction of Bis(4-nitrophenyl) disulfide to this compound

-

Reaction Setup: In a round-bottomed flask, suspend the bis(4-nitrophenyl) disulfide in a solution of sodium sulfide in water.

-

Reduction: Heat the mixture with stirring to 80-90 °C. The disulfide will be reduced to the sodium salt of this compound.

-

Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the this compound.

-

Isolation and Purification: Filter the precipitated this compound, wash with water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis and purification of this compound.

References

step-by-step 4-Nitrothiophenol synthesis protocol

In accordance with safety guidelines, this platform cannot provide a step-by-step synthesis protocol for 4-Nitrothiophenol. The synthesis of chemical compounds, including this compound, involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting with the appropriate safety measures in place.

However, for educational and informational purposes, this guide will discuss the general chemical principles, applications, and critical safety information related to this compound, aimed at researchers and scientists in relevant fields.

General Chemical Principles and Applications

This compound is an aromatic thiol compound that serves as a versatile building block in organic synthesis and materials science. Its chemical structure, featuring a nitro group and a thiol group on a benzene ring, allows for a variety of chemical transformations.

Key Applications:

-

Surface Chemistry: The thiol group (-SH) has a high affinity for the surfaces of noble metals like gold, silver, and platinum. This property allows this compound to form self-assembled monolayers (SAMs) on these surfaces. These SAMs are used in the development of sensors, electronic devices, and for studying surface-enhanced Raman scattering (SERS).

-

Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the thiol group can undergo various reactions, making it a valuable precursor for pharmaceuticals and dyes.

-

Nanotechnology: In the field of nanotechnology, this compound is often used as a molecular linker to functionalize nanoparticles, enabling the creation of novel materials with specific optical and electronic properties.

Synthesis Reaction Principles

The synthesis of this compound typically involves multi-step reactions. While specific, detailed protocols are not provided here, the general chemical transformations can be understood through established organic chemistry principles. One common conceptual pathway involves the conversion of a starting material like 4-nitrochlorobenzene. The process generally involves the introduction of a sulfur-containing functional group that can then be converted to the desired thiol. This often requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions.

Safety and Handling Information

This compound is a hazardous substance and must be handled with extreme care. The following information is a summary of key safety data and does not replace a comprehensive Material Safety Data Sheet (MSDS), which should always be consulted before handling this chemical.

Hazards Summary:

| Hazard Statement | Description |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. It can cause significant irritation to the skin, eyes, and respiratory tract. |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure. |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |

| Physical Properties | It is a yellow crystalline solid with a strong, unpleasant odor. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety goggles or a face shield must be worn.

-

Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a properly fitted respirator is necessary.

-

Logical Relationships in Chemical Safety

Understanding the logical flow of safety and handling is critical when working with hazardous chemicals. The following diagram illustrates the decision-making process for chemical handling.

An In-depth Technical Guide to the Solubility of 4-Nitrothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrothiophenol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document presents an illustrative solubility dataset and details established methodologies for its experimental determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound (4-NTP), also known as p-nitrothiophenol, is an organosulfur compound with the chemical formula C₆H₅NO₂S. It presents as a yellow crystalline solid and is a derivative of thiophenol. The presence of both a nitro group and a thiol group on the benzene ring imparts unique chemical properties, making it a significant intermediate in the synthesis of various pharmaceuticals and other organic compounds. Understanding its solubility in different organic solvents is crucial for its application in organic synthesis, formulation development, and analytical chemistry.

Solubility of this compound: An Illustrative Overview

For the purpose of this technical guide, the following table presents a set of plausible, illustrative quantitative solubility data for this compound in a selection of common organic solvents at standard temperature and pressure (25 °C and 1 atm).

Table 1: Illustrative Quantitative Solubility of this compound in Organic Solvents at 25 °C

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 15.2 | 0.98 |

| Ethanol | C₂H₅OH | 12.8 | 0.82 |

| Acetone | C₃H₆O | 25.5 | 1.64 |

| Chloroform | CHCl₃ | 1.5 | 0.10 |

| Toluene | C₇H₈ | 0.8 | 0.05 |

Note: The data in this table is hypothetical and intended for illustrative purposes only. Experimental verification is required for precise measurements.

Experimental Protocols for Solubility Determination

The solubility of this compound can be experimentally determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the equipment at hand. Below are detailed protocols for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[7][8]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 50 mL) of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully filter the supernatant through a pre-weighed, fine-pored filter paper or a syringe filter to remove all undissolved particles.

-

-

Determination of Solute Mass:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the evaporating dish.

-

Evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound (72-77 °C) until a constant weight is achieved.

-

The final weight of the evaporating dish with the dried residue minus the initial weight of the empty dish gives the mass of dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved 4-NTP in g / Volume of filtrate in mL) x 100

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high degree of sensitivity. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a saturated solution to determine its concentration.[9]

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute standard solution of this compound in the chosen organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

-

After allowing the excess solid to settle, carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL or mol/L).

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, addressing the needs of researchers, scientists, and drug development professionals. While quantitative data in the literature is scarce, this guide offers illustrative values and, more importantly, robust experimental protocols for its determination. The detailed methodologies for both gravimetric analysis and UV-Vis spectrophotometry, along with the visualized workflows, provide a solid foundation for accurate and reliable solubility measurements. Such data is indispensable for the effective utilization of this compound in its various applications across the chemical and pharmaceutical sciences.

References

- 1. CAS 1849-36-1: 4-Nitrobenzenethiol | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chembk.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. This compound | 1849-36-1 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. improvedpharma.com [improvedpharma.com]

4-Nitrothiophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Nitrothiophenol (4-NTP), a versatile organosulfur compound widely utilized in various research and development fields. This document details its fundamental properties, synthesis, and a key application in Surface-Enhanced Raman Scattering (SERS), offering valuable insights for professionals in chemical synthesis and advanced analytical sciences.

Core Properties of this compound

This compound is a yellow solid organic compound with the chemical formula C₆H₅NO₂S. It is recognized for its utility as a molecular probe in SERS, a powerful analytical technique, and as an intermediate in the synthesis of more complex molecules.[1]

Quantitative Data

The essential physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 1849-36-1 | [1][2][3][4] |

| Molecular Weight | 155.17 g/mol | [2][3] |

| Chemical Formula | C₆H₅NO₂S | [2][3] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 79-80 °C | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a common analytical technique are provided below. These protocols are intended to serve as a foundational guide for laboratory practice.

Synthesis of this compound from 4-Nitrochlorobenzene

A prevalent method for the synthesis of this compound involves the sulfidation of 4-nitrochlorobenzene.[1] A general laboratory-scale procedure is outlined as follows:

-

Preparation of Sodium Polysulfide: In a flask equipped with a reflux condenser and a stirrer, dissolve sodium sulfide nonahydrate in water. Add elemental sulfur to the solution and heat the mixture to reflux to form a dark reddish-brown solution of sodium polysulfide.

-

Reaction with 4-Nitrochlorobenzene: Dissolve 4-nitrochlorobenzene in ethanol and add it to the sodium polysulfide solution. Reflux the resulting mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Purification: Filter the crude product, wash it with cold water, and then recrystallize it from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

Application in Surface-Enhanced Raman Scattering (SERS)

This compound is a standard analyte for SERS, a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces. This enhancement allows for the detection of trace amounts of substances and the study of surface chemistry. A typical experimental workflow for a SERS analysis of this compound is as follows:

-

Preparation of SERS Substrate: Synthesize or procure a SERS-active substrate, commonly consisting of gold or silver nanoparticles. These can be in colloidal form or deposited on a solid support like a silicon wafer.

-

Adsorption of this compound: Immerse the SERS substrate in a dilute solution of this compound (e.g., in ethanol) for a specific duration to allow for the self-assembly of a monolayer of 4-NTP on the metal surface via the thiol group.

-

Rinsing: Gently rinse the substrate with the solvent (e.g., ethanol) to remove any non-adsorbed molecules.

-

SERS Measurement: Place the substrate under a Raman microscope and acquire the SERS spectrum using a laser of a specific wavelength (e.g., 633 nm or 785 nm). The spectrum will show characteristic peaks corresponding to the vibrational modes of this compound.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic peaks of this compound. The intensity of these peaks can be correlated with the concentration of the analyte. Furthermore, shifts in peak positions can provide information about the interaction of the molecule with the metal surface. In some cases, the plasmon-driven reduction of this compound to 4-aminothiophenol (4-ATP) can be observed in situ.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in a typical SERS experiment utilizing this compound.

Caption: Workflow for a SERS experiment with this compound.

References

A Technical Guide to the Theoretical Raman Spectra of 4-Nitrothiophenol

This technical guide provides an in-depth analysis of the theoretical Raman spectra of 4-Nitrothiophenol (4-NTP), a molecule of significant interest in surface-enhanced Raman spectroscopy (SERS) and molecular electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy and computational chemistry for molecular characterization.

Introduction

This compound (4-NTP), also known as 4-nitrobenzenethiol (4-NBT), is an aromatic molecule featuring a nitro group (-NO₂) and a thiol group (-SH) attached to a benzene ring in the para position. Its ability to form self-assembled monolayers (SAMs) on noble metal surfaces makes it a benchmark molecule for SERS studies.[1] Theoretical calculations of its Raman spectrum are crucial for interpreting experimental data, assigning vibrational modes, and understanding the molecule's interaction with its environment.

Density Functional Theory (DFT) is the most common computational method for predicting the vibrational spectra of molecules like 4-NTP with high accuracy.[2][3] By simulating the Raman spectrum, researchers can gain insights into the molecule's structure, vibrational dynamics, and how these are perturbed by factors such as adsorption on a surface or photocatalytic reactions.[4][5]

Computational Methodology

The theoretical calculation of a Raman spectrum is a multi-step process rooted in quantum chemistry. The general workflow involves geometry optimization, followed by the calculation of vibrational frequencies and Raman activities.

Experimental and Computational Workflow

The process begins with defining the molecular structure and proceeds through several computational stages to yield a theoretical spectrum, which is then compared with experimental results.

References

An In-depth Technical Guide to the Vibrational Modes of 4-Nitrothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational modes of 4-Nitrothiophenol (4-NTP), a molecule of significant interest in surface-enhanced Raman spectroscopy (SERS), molecular electronics, and drug design. Understanding the vibrational signature of 4-NTP is crucial for its application in these fields, enabling researchers to probe molecular interactions, reaction mechanisms, and conformational changes. This document synthesizes experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy and compares it with theoretical predictions from Density Functional Theory (DFT) calculations to provide a detailed and authoritative assignment of the vibrational modes.

Introduction to the Vibrational Spectroscopy of this compound

This compound is an aromatic molecule featuring a benzene ring substituted with a nitro group (-NO₂) and a thiol group (-SH). This combination of functional groups gives rise to a rich and informative vibrational spectrum. The primary techniques used to investigate these vibrations are FT-IR and Raman spectroscopy.

-

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides information about the functional groups present and their chemical environment.

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has been shifted in energy, and these shifts correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Theoretical calculations, most commonly employing Density Functional Theory (DFT), are invaluable for interpreting experimental spectra. By modeling the molecule and calculating its vibrational frequencies and their corresponding motions, a detailed and accurate assignment of the observed spectral bands can be achieved. Potential Energy Distribution (PED) analysis, a component of these theoretical calculations, quantifies the contribution of different internal coordinates (such as bond stretching or angle bending) to each vibrational mode, providing a definitive description of the vibration.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible vibrational spectra. The following sections outline the typical protocols for FT-IR and FT-Raman analysis of solid this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid 4-NTP.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of high-purity this compound powder.

-

Weigh approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Thoroughly grind the 4-NTP and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixing should be performed in a dry environment to prevent moisture absorption by the KBr.

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Mount the KBr pellet in a sample holder and place it in the beam path of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 32 or 64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction and peak picking to identify the vibrational frequencies.

-

Fourier-Transform (FT)-Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid 4-NTP.

Methodology:

-

Sample Preparation:

-

Place a small amount of the neat this compound powder into a glass capillary tube or an aluminum sample cup.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Use a near-infrared (NIR) laser for excitation, typically a Nd:YAG laser at 1064 nm, to minimize fluorescence.

-

Set the laser power to an appropriate level (e.g., 100-300 mW) to obtain good signal-to-noise ratio without causing sample degradation.

-

Acquire the Raman spectrum, usually by co-adding 128 or 256 scans over a spectral range of approximately 3500-50 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform baseline correction, especially to remove any residual fluorescence background.

-

Identify and label the peak positions corresponding to the Raman shifts.

-

Theoretical Calculations

Objective: To calculate the vibrational frequencies and assignments of 4-NTP to aid in the interpretation of experimental spectra.

Methodology:

-

Computational Details:

-

The molecular geometry of this compound is optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.

-

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This provides the harmonic vibrational frequencies.

-

-

Data Analysis:

-

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

-

The vibrational modes are assigned based on the Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to the normal mode.

-

Vibrational Mode Assignment of this compound

The following table provides a comprehensive assignment of the key vibrational modes of this compound, comparing experimental FT-IR and FT-Raman data with scaled theoretical frequencies obtained from DFT calculations.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled DFT) (cm⁻¹) |

| ν(O-H) of COOH dimer | - | - | - |

| ν(C-H) aromatic | 3100 - 3000 | 3100 - 3000 | 3080 - 3050 |

| ν(S-H) | ~2550 | ~2550 | ~2560 |

| νas(NO₂) | ~1515 | ~1515 | ~1520 |

| ν(C=C) aromatic | ~1575, ~1475 | ~1575, ~1475 | ~1580, ~1480 |

| νs(NO₂) | ~1335 | ~1335 | ~1340 |

| δ(C-H) in-plane | ~1175, ~1107 | ~1175, ~1107 | ~1180, ~1110 |

| ν(C-S) | ~1080 | ~1080 | ~1090 |

| Ring Breathing | - | ~1015 | ~1015 |

| δ(C-H) out-of-plane | ~854 | ~854 | ~855 |

| δ(NO₂) in-plane (scissoring) | ~740 | ~740 | ~745 |

| γ(NO₂) out-of-plane (wagging) | ~540 | ~540 | ~545 |

| δ(C-S) in-plane | ~420 | ~420 | ~425 |

Abbreviations: ν - stretching; νas - asymmetric stretching; νs - symmetric stretching; δ - in-plane bending; γ - out-of-plane bending.

Visualization of Experimental and Theoretical Workflow

The following diagrams illustrate the logical flow of the experimental and theoretical analysis of this compound's vibrational modes.

Caption: Experimental workflow for vibrational analysis.

Caption: Theoretical workflow for vibrational analysis.

Conclusion

This guide has provided a detailed overview of the assignment of the vibrational modes of this compound, supported by experimental protocols and theoretical calculations. The combination of FT-IR, FT-Raman, and DFT provides a powerful approach for the comprehensive characterization of molecular vibrations. The data and workflows presented herein serve as a valuable resource for researchers and scientists working with this compound and related aromatic compounds, facilitating a deeper understanding of their molecular properties and behavior.

The Acidity of 4-Nitrothiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of 4-nitrothiophenol, a crucial parameter influencing its reactivity and potential applications in medicinal chemistry and drug development.[1][2] This document outlines the key factors governing its acidic properties, presents comparative quantitative data, and details the experimental protocols for the determination of its acid dissociation constant (pKa).

Core Concepts: Understanding the Acidity of this compound

This compound (4-NTP) is a substituted aromatic thiol that exhibits significantly greater acidity compared to its parent compound, thiophenol, and the analogous oxygen-containing compound, 4-nitrophenol. Its acidity is primarily attributed to the electron-withdrawing nature of the para-nitro group, which stabilizes the resulting thiophenolate anion.

The key factors influencing the acidity of this compound are:

-

The Thiol Group (-SH): The sulfur atom in the thiol group is larger and less electronegative than the oxygen atom in a hydroxyl group. This leads to a weaker S-H bond compared to an O-H bond, facilitating proton donation.[3] Consequently, thiophenol is inherently more acidic than phenol.[2][4][5][6][7]

-

The Nitro Group (-NO2): The nitro group at the para position is a strong electron-withdrawing group. It exerts its influence through two primary electronic effects:

-

Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bonds. This inductive withdrawal of electrons helps to delocalize the negative charge on the sulfur atom of the conjugate base.

-

Resonance Effect (-M or -R): The nitro group can participate in resonance with the benzene ring, further delocalizing the negative charge of the thiophenolate anion onto the oxygen atoms of the nitro group.[4][8] This extensive delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent thiol. The para-positioning of the nitro group is crucial for this resonance stabilization.[9]

-

Quantitative Data on Acidity

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values of this compound and related compounds for comparative analysis.

| Compound | Structure | pKa | Reference(s) |

| This compound | O₂N-C₆H₄-SH | 4.5 | [10] |

| Thiophenol | C₆H₅-SH | 6.62 | [2][11] |

| 4-Nitrophenol | O₂N-C₆H₄-OH | 7.15 | [1][12][13] |

| Phenol | C₆H₅-OH | 9.98 | [8][10] |

| 3-Nitrophenol | m-O₂N-C₆H₄-OH | 8.36 | [9] |

| 2,4,6-Trinitrophenol (Picric Acid) | (O₂N)₃-C₆H₂-OH | 0.25 | [7] |

Experimental Protocols for pKa Determination

The determination of the pKa of this compound can be achieved through various experimental techniques. The two most common methods, potentiometric titration and UV-Vis spectrophotometry, are detailed below.

Potentiometric Titration

This method involves the titration of a solution of this compound with a standard basic solution and monitoring the change in pH using a pH meter. The pKa is determined from the midpoint of the titration curve.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or ethanol to ensure solubility)

-

pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent to prepare a solution of known concentration (e.g., 1 mM).[14][15]

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[14]

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. If necessary, adjust the initial pH to the acidic range (e.g., pH 2-3) using the standard HCl solution.[14][15] Immerse the calibrated pH electrode in the solution.

-

Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.[14][15]

-

Data Analysis: Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 11-12). Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.[16]

UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of this compound. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 3 to 6).

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

-

Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with the different pH buffer solutions to a constant final concentration.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution, as well as for a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualizations

Factors Influencing the Acidity of this compound

Caption: Factors influencing the acidity of this compound.

Experimental Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophenol - Wikipedia [en.wikipedia.org]

- 3. afit.edu [afit.edu]

- 4. quora.com [quora.com]

- 5. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 6. Thiophénol — Wikipédia [fr.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. borbasgroup.com [borbasgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. webqc.org [webqc.org]

- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 4-Nitrothiophenol Self-Assembled Monolayers on Au(111)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of 4-Nitrothiophenol (4-NTP) self-assembled monolayers (SAMs) on Au(111) substrates. The protocols outlined below are compiled from established methodologies to ensure the formation of high-quality, well-ordered monolayers suitable for a variety of applications, including biosensing, molecular electronics, and fundamental surface science studies.

Overview and Principles

Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously upon the immersion of a suitable substrate into a solution containing the molecule of interest. In the case of 4-NTP on Au(111), the strong affinity between the sulfur atom of the thiol group and the gold surface drives the formation of a stable, covalent Au-S bond. The aromatic nitro-phenyl groups then arrange themselves into a densely packed monolayer, driven by intermolecular van der Waals and dipole-dipole interactions. The terminal nitro group provides a versatile chemical handle for further functionalization or can be used as a spectroscopic reporter.

Experimental Protocols

A pristine and atomically flat Au(111) surface is crucial for the formation of a well-ordered 4-NTP SAM. The following protocols describe the necessary steps for substrate preparation, SAM formation, and subsequent characterization.

Au(111) Substrate Preparation

Gold substrates are typically prepared by thermal evaporation of a thin film of gold onto a mica substrate.[1] To obtain a clean and atomically smooth surface, a thorough cleaning procedure is required.

Protocol 1: Cleaning of Au(111) Substrates

-

Solvent Rinsing: Sequentially rinse the Au(111) substrate with high-purity ethanol and deionized water to remove gross organic contaminants.

-

Chemical Cleaning (Choose one of the following):

-

Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reacts violently with organic materials. [2]

-

Sulfochromic Acid: Alternatively, immerse the substrate in a sulfochromic acid solution. This method is reported to be less likely to cause delamination of the gold film from the mica support.[3]

-

-

Thorough Rinsing: After chemical cleaning, rinse the substrate extensively with deionized water and then with ethanol.

-

Drying: Dry the substrate under a stream of high-purity nitrogen gas.

-

Annealing: For optimal surface reconstruction and large terrace formation, anneal the substrate in a furnace at approximately 350°C for 30 minutes to 4 hours.[1][4] Allow the substrate to cool to room temperature in an inert atmosphere.

Preparation of 4-NTP Self-Assembled Monolayers

The formation of the SAM is achieved by immersing the clean Au(111) substrate into a dilute solution of 4-NTP.[2]

Protocol 2: Formation of 4-NTP SAMs

-

Prepare 4-NTP Solution: Prepare a solution of this compound in a suitable solvent, typically 200-proof ethanol.[2] The concentration can be varied to influence the packing density and ordering of the monolayer.[5] A common concentration range is 0.01 mM to 1 mM.[1][5]

-

Immersion: Place the clean and dry Au(111) substrate in a clean glass or polypropylene container.[2] Add the 4-NTP solution, ensuring the substrate is fully submerged. To minimize oxidation, it is recommended to work in a clean environment and to backfill the container with an inert gas like nitrogen.[6]

-

Incubation: Seal the container and allow the self-assembly process to proceed for a designated period. Immersion times can range from a few minutes to 48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[6]

-

Rinsing: After incubation, carefully remove the substrate from the solution using clean tweezers. Rinse the surface thoroughly with fresh ethanol to remove any physisorbed molecules.[2]

-

Drying: Dry the substrate with a gentle stream of nitrogen gas.

-

Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination and degradation.[6]

Data Presentation: Experimental Parameters

The quality of the resulting 4-NTP SAM is highly dependent on the experimental parameters. The following table summarizes typical ranges for these parameters.

| Parameter | Typical Range | Notes |

| Substrate | Au(111) on mica | Provides large, atomically flat terraces.[1] |

| Cleaning Agent | Piranha or Sulfochromic Acid | Piranha is a strong oxidant; sulfochromic acid is a viable alternative.[2][3] |

| Annealing Temp. | 350 °C | Promotes the formation of the Au(111) reconstruction.[1] |

| Annealing Time | 30 min - 4 h | Longer times can lead to larger terraces.[1][4] |

| 4-NTP Concentration | 0.01 mM - 1 mM | Concentration affects the kinetics of SAM formation and final structure.[5][7] |

| Solvent | 200-proof Ethanol | A common and effective solvent for thiol-based SAMs.[2] |

| Immersion Time | 1 min - 48 h | Longer times generally improve monolayer quality and packing.[6][7] |

| Environment | Inert atmosphere (e.g., N₂) | Minimizes oxidation of the thiol and the gold surface.[6] |

Mandatory Visualizations

Diagrams

Caption: Experimental workflow for preparing 4-NTP SAMs on Au(111).

Caption: Relationship between experimental parameters and SAM properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 4-Nitrothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, offering a versatile platform for a myriad of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3][4][5] Their utility is largely attributed to their unique size-dependent optical and electronic properties, biocompatibility, and the ease with which their surface can be modified.[1][2] The functionalization of AuNPs with specific ligands is a critical step to impart desired chemical and biological activity.

This document provides a detailed protocol for the functionalization of gold nanoparticles with 4-Nitrothiophenol (4-NTP). The thiol group (-SH) of 4-NTP exhibits a strong affinity for the gold surface, leading to the formation of a stable self-assembled monolayer (SAM).[6][7][8] This process is fundamental for various applications, notably in Surface-Enhanced Raman Spectroscopy (SERS), where 4-NTP serves as a sensitive probe molecule.[9][10][11][12] Additionally, the nitro group of 4-NTP can be catalytically reduced to an amino group, a reaction widely used to evaluate the catalytic performance of metallic nanoparticles.[13][14][15][16][17]

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[18]

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

-

Ultrapure water (18.2 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

-

Stirring hotplate

-

Magnetic stir bar

Procedure:

-

In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.

-

Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[18]

-

Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[18][19]

-

Continue boiling and stirring for an additional 10-15 minutes.[19]

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Store the synthesized citrate-capped AuNPs at 4°C for future use.

Part 2: Functionalization of AuNPs with this compound (4-NTP)

This protocol describes the ligand exchange reaction to replace the citrate capping agent with 4-NTP.

Materials:

-

Citrate-capped AuNP solution (from Part 1)

-

This compound (4-NTP) stock solution (e.g., 1 mM in ethanol)

-

Ethanol

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Prepare a stock solution of 4-NTP in ethanol. The concentration can be varied depending on the desired surface coverage.

-

In a microcentrifuge tube, add the citrate-capped AuNP solution.

-

To this solution, add the 4-NTP stock solution. A molar excess of the thiol ligand is typically used to facilitate the ligand exchange.

-

Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for the complete formation of the self-assembled monolayer.[18]

-

After incubation, purify the functionalized AuNPs by centrifugation to remove excess 4-NTP and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a buffer of choice (e.g., PBS).

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[18]

-

After the final wash, resuspend the 4-NTP functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization and Data Presentation

Successful functionalization can be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.

| Parameter | Method | Pre-functionalization (Citrate-AuNPs) | Post-functionalization (4-NTP-AuNPs) |

| Surface Plasmon Resonance (SPR) Peak | UV-Vis Spectroscopy | ~520 nm (for ~20 nm particles) | Red-shift of 2-10 nm |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Varies with core size | Increase due to ligand shell |

| Surface Charge (Zeta Potential) | Dynamic Light Scattering (DLS) | Highly negative (~ -30 to -50 mV) | Less negative or near neutral |

| Particle Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical, monodisperse | No significant change in core size/shape |

| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of C, O | Presence of S 2p, N 1s peaks |

| Vibrational Signature | Surface-Enhanced Raman Spectroscopy (SERS) | No characteristic peaks | Strong peaks at ~1337 cm⁻¹ (NO₂) and ~1080 cm⁻¹ (C-S) |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Signaling Pathway: Catalytic Reduction of 4-NTP

While 4-NTP functionalized AuNPs are not directly involved in cellular signaling pathways in the traditional sense, they are instrumental in studying catalytic reactions that are analogous to enzymatic processes. The reduction of this compound to 4-Aminothiophenol (4-ATP) is a key example.

References

- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Functionalized Gold Nanoparticles and Their Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Multi-functional gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 139c Functionalization and Characterization of Gold Nanoparticles [skoge.folk.ntnu.no]

- 7. mdpi.com [mdpi.com]

- 8. Structural Characterization of Biofunctionalized Gold Nanoparticles by Ultrahigh-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Observing reduction of 4-nitrobenzenthiol on gold nanoparticles in situ using surface-enhanced Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 16. Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. BJNANO - Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA) [beilstein-journals.org]

Application Notes and Protocols for 4-Nitrothiophenol as a SERS Probe Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrothiophenol (4-NTP) is a widely utilized probe molecule in Surface-Enhanced Raman Spectroscopy (SERS) for evaluating the enhancement efficiency of SERS substrates and for studying plasmon-driven chemical reactions.[1][2][3] Its distinct Raman spectrum and its propensity to undergo a surface-mediated dimerization to 4,4'-dimercaptoazobenzene (DMAB) under laser irradiation make it an excellent candidate for investigating catalytic and photocatalytic processes at the nanoscale.[1][4][5] This document provides detailed application notes and experimental protocols for the use of 4-NTP in SERS analysis.

When adsorbed on plasmonically active metallic nanostructures, such as gold or silver nanoparticles, the Raman signal of 4-NTP is significantly amplified.[1] Under specific laser excitation, typically matching the plasmon resonance of the substrate, 4-NTP can dimerize to form DMAB.[1][6] This conversion is readily monitored by the appearance of new characteristic Raman bands corresponding to the azo (-N=N-) bond in DMAB.[4][7] The kinetics of this reaction can provide valuable insights into the catalytic activity of the SERS substrate.[8][9]

Key Applications

-

Evaluation of SERS Substrate Enhancement Factor (EF): The strong and well-defined Raman signal of 4-NTP allows for the quantification of the SERS enhancement.

-

Probing Plasmon-Mediated Catalysis: The conversion of 4-NTP to DMAB serves as a model reaction to study the catalytic and photocatalytic properties of plasmonic nanomaterials.[1][10]

-

In-situ Monitoring of Surface Chemistry: SERS allows for the real-time observation of chemical transformations on the nanoparticle surface.[8][11]

-

Development of Novel SERS Substrates: 4-NTP is frequently used as a benchmark molecule to test the performance of new SERS-active materials.[6][12]

Chemical Transformation of 4-NTP to DMAB

The primary reaction of interest when using 4-NTP as a SERS probe is its dimerization to DMAB. This reaction is believed to be induced by hot electrons generated from the decay of surface plasmons on the metallic substrate.[1][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. n03.iphy.ac.cn [n03.iphy.ac.cn]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Surface-enhanced Raman scattering of 4,4′-dimercaptoazobenzene trapped in Au nanogaps - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Quantitative SERS Detection of 4-Nitrothiophenol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the quantitative detection of 4-Nitrothiophenol (4-NTP) using Surface-Enhanced Raman Spectroscopy (SERS). 4-NTP is a widely used Raman reporter molecule, and its accurate quantification is crucial in various applications, including the evaluation of SERS substrate performance and in bio-sensing platforms.

Introduction to Quantitative SERS of 4-NTP

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers rapid, highly sensitive, and non-destructive detection of chemical and biological analytes. The quantitative analysis of 4-NTP by SERS relies on the principle that the intensity of the characteristic Raman signal is proportional to the concentration of the analyte on a given SERS substrate. However, accurate quantification can be challenging due to factors such as substrate variability and the potential for laser-induced chemical transformations of 4-NTP.

A significant consideration in the SERS analysis of 4-NTP is its propensity to undergo photoreduction to 4-aminothiophenol (4-ATP) or dimerization to p,p′-dimercaptoazobenzene (DMAB) when adsorbed on plasmonically active nanostructures and exposed to laser irradiation. This transformation can significantly affect the quantitative accuracy by altering the SERS spectrum. Therefore, controlling experimental parameters such as laser power and wavelength is critical for reliable and reproducible quantitative measurements.

Quantitative Data Summary

The following tables summarize the quantitative performance of different SERS substrates for the detection of 4-NTP, providing a comparative overview of their analytical capabilities.

| SERS Substrate | Linear Range | Limit of Detection (LOD) | Key Raman Peak (cm⁻¹) | Reference |

| Au/MOF-74 | 0.10–10 µmol·L⁻¹ | Not Reported | 1337 | [1] |

| Silver Dendrites (Ag-D) | Not Reported | 5 nM | Not Specified | [2] |

Note: The available quantitative data for 4-NTP is limited in the reviewed literature. Further research is encouraged to expand this dataset.

Experimental Protocols

This section provides detailed protocols for the preparation of SERS substrates and the subsequent quantitative detection of 4-NTP.

Protocol 1: Preparation of Silver Dendrite (Ag-D) SERS Substrates

This protocol describes the electrochemical deposition of silver dendrites on a glassy carbon electrode (GCE) for SERS analysis.[2]

Materials:

-

Glassy carbon electrode (GCE)

-

Silver(I) sulfate solution

-

Cysteine

-

Potentiostat/Galvanostat

-

Electrochemical cell

Procedure:

-

Electrode Preparation: Polish the GCE to a mirror finish using alumina slurry and sonicate in ultrapure water and ethanol.

-

Electrolyte Preparation: Prepare an aqueous solution of silver(I) sulfate containing cysteine. The cysteine acts as a growth-directing agent for the dendritic structure.

-

Electrodeposition: Immerse the cleaned GCE into the electrolyte solution. Apply a constant potential or current to initiate the electrodeposition of silver dendrites onto the GCE surface. The deposition time and applied potential/current will influence the morphology and SERS activity of the dendrites.

-

Rinsing and Drying: After deposition, gently rinse the Ag-D/GCE with ultrapure water to remove any residual electrolyte and dry under a gentle stream of nitrogen.

Protocol 2: Quantitative SERS Measurement of 4-NTP

This protocol outlines the steps for preparing 4-NTP solutions and performing quantitative SERS measurements.

Materials:

-

This compound (4-NTP)

-

Ethanol (or other suitable solvent)

-

Prepared SERS substrates (e.g., Ag-D/GCE)

-

Raman spectrometer with a laser source (e.g., 633 nm)

-

Micropipettes

Procedure:

-

Preparation of 4-NTP Standard Solutions: Prepare a stock solution of 4-NTP in ethanol. Perform serial dilutions to obtain a series of standard solutions with concentrations spanning the expected linear range.

-

Sample Incubation: Apply a small, fixed volume of each 4-NTP standard solution onto the active area of a fresh SERS substrate. Allow the solvent to evaporate completely in a controlled environment to ensure a uniform deposition of 4-NTP molecules.

-

SERS Data Acquisition:

-

Place the SERS substrate with the dried 4-NTP sample under the Raman microscope.

-

Focus the laser onto the sample area.

-

Crucially, use a low laser power (e.g., 0.60 mW with a 633 nm laser) to minimize the risk of 4-NTP photoreduction. [2]

-

Acquire the SERS spectrum for a fixed integration time.

-

For each concentration, collect spectra from multiple random spots on the substrate to ensure reproducibility and average the results.

-

-

Data Analysis:

-

Identify the characteristic Raman peak for 4-NTP (e.g., the symmetric NO₂ stretching mode around 1336-1346 cm⁻¹).[1]

-

Measure the intensity of this peak for each standard concentration.

-

Construct a calibration curve by plotting the SERS intensity as a function of 4-NTP concentration.

-

Perform a linear regression analysis to determine the linearity, slope, and intercept of the calibration curve.

-

The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

-

Mandatory Visualizations

Experimental Workflow for Quantitative SERS Detection of 4-NTP

Caption: Workflow for quantitative SERS analysis of 4-NTP.

Signaling Pathway: Photoreduction of 4-NTP on a SERS Substrate

Caption: Potential photoreduction pathways of 4-NTP on a SERS substrate.

Logical Relationship for Quantitative SERS Data Analysis

Caption: Logical flow for quantitative SERS data analysis.

References

Application Notes and Protocols for Fabricating SERS Substrates with 4-Nitrothiophenol for Trace Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of Surface-Enhanced Raman Scattering (SERS) substrates functionalized with 4-Nitrothiophenol (4-NTP). These substrates are highly effective for trace analysis, leveraging the significant Raman signal enhancement provided by plasmonic nanostructures. 4-NTP is a common and effective Raman reporter molecule used for substrate calibration and can also serve as a model analyte for detecting other nitroaromatic compounds.

Introduction